

An In-depth Technical Guide to 3-Amino-3-(4-hydroxyphenyl)propanoic Acid

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Compound of Interest

Compound Name:	3-Amino-3-(4-hydroxyphenyl)propanoic acid
Cat. No.:	B1219115

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CAS Number: 6049-54-3 Synonyms: β -Tyrosine, 3-Amino-3-(4-hydroxyphenyl)propionic acid

This technical guide provides a comprehensive overview of **3-Amino-3-(4-hydroxyphenyl)propanoic acid**, a compound of interest in pharmaceutical and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, biological significance, and relevant experimental protocols.

Chemical and Physical Properties

3-Amino-3-(4-hydroxyphenyl)propanoic acid is a β -amino acid derivative. Its core structure consists of a propanoic acid backbone with an amino group and a 4-hydroxyphenyl group attached to the third carbon.^[1] This structural arrangement is pivotal to its chemical reactivity and biological applications.^[1]

Property	Value	Reference
CAS Number	6049-54-3	[2]
Molecular Formula	C ₉ H ₁₁ NO ₃	[2]
Molecular Weight	181.19 g/mol	[2]
Appearance	White to off-white solid or powder	
IUPAC Name	3-amino-3-(4-hydroxyphenyl)propanoic acid	[3]
Synonyms	β-Tyrosine, 3-amino-3-(4-hydroxyphenyl)propionic acid	[3]
Purity	Typically ≥98% (HPLC)	[4]

Synthesis

The synthesis of **3-Amino-3-(4-hydroxyphenyl)propanoic acid** can be achieved through various organic reaction pathways. A common method involves the condensation of 4-hydroxybenzaldehyde with malonic acid in the presence of ammonium acetate.[\[5\]](#)

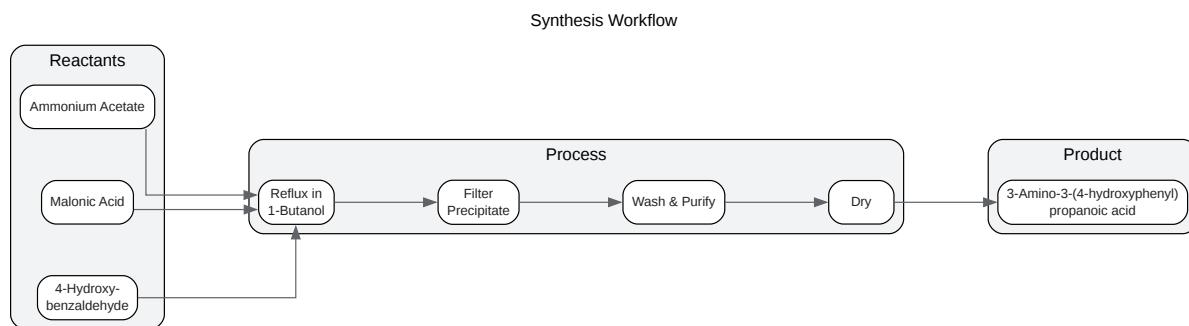
General Synthesis Protocol

A mixture of 4-hydroxybenzaldehyde, malonic acid, and ammonium acetate is refluxed in 1-butanol.[\[5\]](#) The reaction proceeds until the evolution of carbon dioxide ceases, indicating the completion of the reaction.[\[5\]](#) The resulting precipitate is then filtered and purified.[\[5\]](#)

Experimental Protocol: Synthesis of **3-Amino-3-(4-hydroxyphenyl)propanoic acid**[\[5\]](#)

- Combine 4-hydroxybenzaldehyde (e.g., 2.40 g), malonic acid (e.g., 2.44 g), and ammonium acetate (e.g., 3.54 g) in 1-butanol (200 mL).
- Reflux the mixture for 1.5 to 2 hours, or until the evolution of CO₂ stops.
- Filter the formed precipitate.

- Wash the precipitate with boiling 1-butanol (2 x 50 mL), followed by boiling ethanol (2 x 50 mL), and finally with water (100 mL).
- Dry the precipitate at 80-100 °C for 8-10 hours.
- The purity of the final product can be assessed by Thin Layer Chromatography (TLC).



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A simplified workflow for the synthesis of the target compound.

Biological Activity and Applications

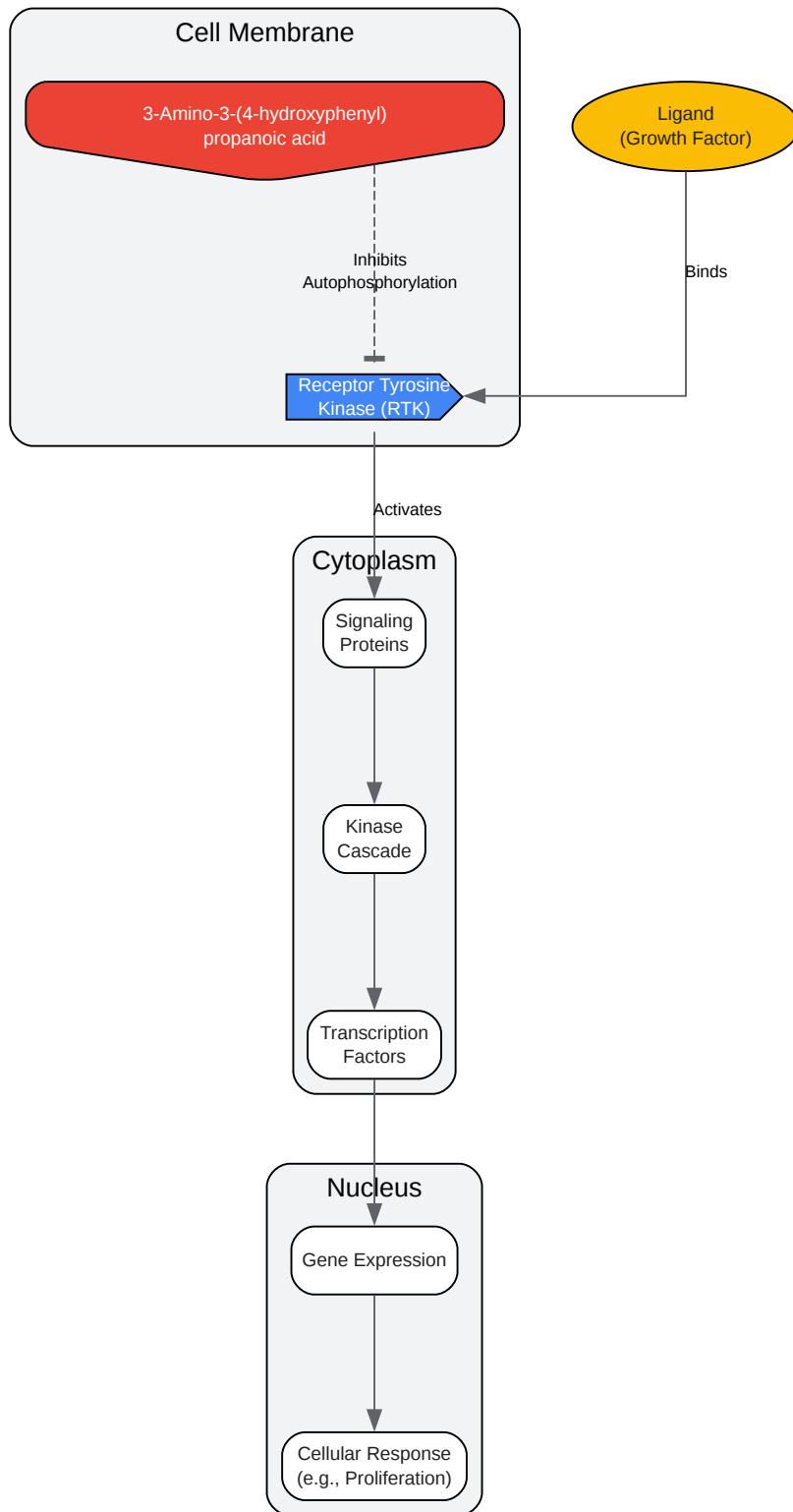
3-Amino-3-(4-hydroxyphenyl)propanoic acid is primarily recognized as a tyrosine kinase receptor inhibitor.^[2] This activity makes it a valuable molecule in drug discovery, particularly in the development of therapies for diseases driven by aberrant cellular signaling. Beyond its potential therapeutic applications, this compound also serves as a crucial chemical intermediate in the synthesis of advanced materials, such as environmentally friendly adhesives.

While the core compound is of significant interest, a substantial body of research has focused on the biological activities of its derivatives, which have shown promise as antimicrobial and anticancer agents.

Tyrosine Kinase Inhibition

As a tyrosine kinase inhibitor, **3-Amino-3-(4-hydroxyphenyl)propanoic acid** is presumed to interfere with the signaling pathways that regulate cell proliferation, differentiation, and survival. The general mechanism of such inhibition involves blocking the phosphorylation of tyrosine residues on substrate proteins, thereby disrupting the downstream signaling cascade.

General Receptor Tyrosine Kinase Signaling Pathway

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Conceptual diagram of RTK inhibition.

Antimicrobial and Anticancer Activities of Derivatives

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant, structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens.^{[6][7]} Furthermore, certain derivatives have exhibited promising anticancer and antioxidant properties.^[8]

Table of Antimicrobial Activity for Selected Derivatives^{[6][7]}

Derivative Type	Pathogen	MIC Range (μ g/mL)
Hydrazones	Methicillin-resistant <i>Staphylococcus aureus</i> (MRSA)	1 - 8
Hydrazones	Vancomycin-resistant <i>Enterococcus faecalis</i>	0.5 - 2
Hydrazones	Gram-negative pathogens	8 - 64
Hydrazones	Drug-resistant <i>Candida</i> species	8 - 64

Table of Anticancer Activity for Selected Derivatives^[8]

Derivative	Cell Line	Effect
Compound 12 (1-naphthyl substituent)	A549 (lung cancer)	Reduced cell viability to 42.1%
Compounds 20, 21, 22, 29	A549 (lung cancer)	Reduced cell viability by 50% and suppressed cell migration

Experimental Protocols

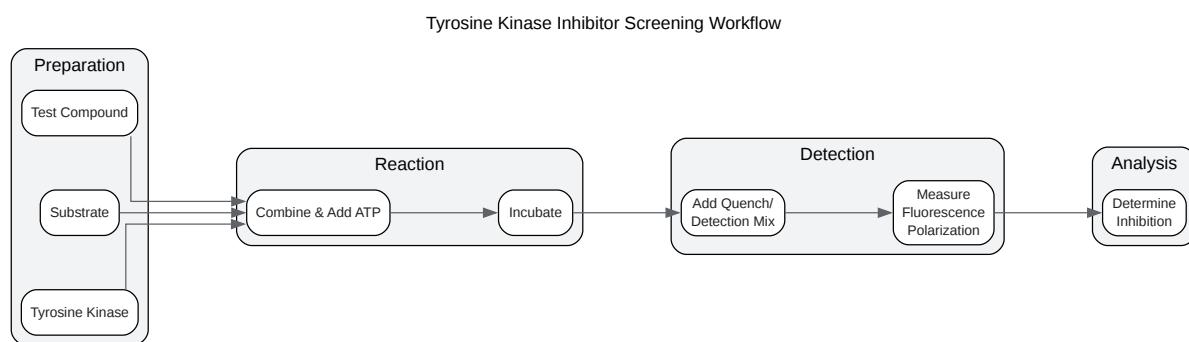
General Tyrosine Kinase Inhibitor Screening Assay

A common method for screening tyrosine kinase inhibitors is the fluorescence polarization (FP) assay. This assay measures the change in the polarization of fluorescent light emitted from a

tracer molecule that competes with the product of the kinase reaction for binding to a specific antibody.

Experimental Protocol: Fluorescence Polarization-Based Kinase Assay[9]

- Reaction Mixture Preparation: Prepare a reaction mixture containing the tyrosine kinase of interest, the substrate peptide, and the test compound (**3-Amino-3-(4-hydroxyphenyl)propanoic acid**) at various concentrations.
- Initiation of Reaction: Add ATP to the reaction mixture to start the phosphorylation reaction. Incubate at a controlled temperature for a specific period.
- Quenching and Detection: Stop the reaction by adding a quench/detection mixture containing EDTA, a phosphotyrosine-specific antibody, and a fluorescently labeled phosphopeptide tracer.
- Measurement: Measure the fluorescence polarization of the samples. A decrease in polarization indicates that the test compound has inhibited the kinase, leading to less phosphorylated substrate and consequently less displacement of the tracer from the antibody.



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